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molecular formula C13H13BrN2 B1518970 2-Benzylamino-5-bromoaniline CAS No. 37814-05-4

2-Benzylamino-5-bromoaniline

Cat. No. B1518970
M. Wt: 277.16 g/mol
InChI Key: HGKNQQUGXPWHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07651687B2

Procedure details

p-TsOH-H2O (311.7 mg, 1.606 mmol) was added to a DCM (50 ml) solution of N1-benzyl-4-bromobenzene-1,2-diamine (4451 mg, 16.06 mmol) and trimethyl orthobenzoate (3096 μl, 17.66 mmol) and the resulting mixture was stirred at rt under an atmosphere of Nitrogen for 40 h. The reaction mixture was then concentrated in vacuo to give a yellow solid which was triturated with 40% MeOH/water (375 mL), filtered, washed with saturated NaHCO3 (20 ml)+H2O (80 ml) twice and 40% MeOH/H2O (2×50 ml), and dried to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm =5.44 (s, 2 H), 7.05-7.08 (m, 3 H), 7.30-7.36 (m, 4 H), 7.44-7.50 (m, 3 H), 7.66-7.68 (m, 2 H) and 7.99 (dd, 1 H, J=0.4 & 1.6 Hz). MS(ES+): m/z 363.20 and 365.26[MH+].
[Compound]
Name
p-TsOH-H2O
Quantity
311.7 mg
Type
reactant
Reaction Step One
Quantity
4451 mg
Type
reactant
Reaction Step One
Quantity
3096 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[C:10]([NH2:16])=[CH:11][C:12]([Br:15])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO[C:19](OC)(OC)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(Cl)Cl>[CH2:1]([N:8]1[C:9]2[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=2[N:16]=[C:19]1[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
p-TsOH-H2O
Quantity
311.7 mg
Type
reactant
Smiles
Name
Quantity
4451 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1C(=CC(=CC1)Br)N
Name
Quantity
3096 μL
Type
reactant
Smiles
COC(C1=CC=CC=C1)(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt under an atmosphere of Nitrogen for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with 40% MeOH/water (375 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with saturated NaHCO3 (20 ml)+H2O (80 ml) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
40% MeOH/H2O (2×50 ml), and dried

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC2=C1C=CC(=C2)Br)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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